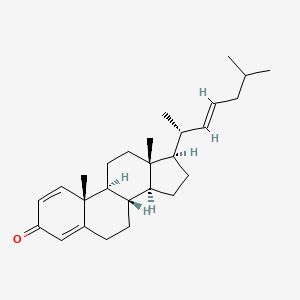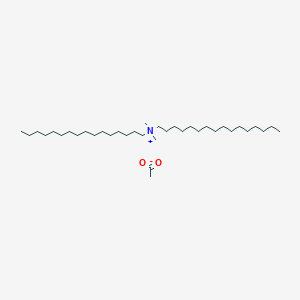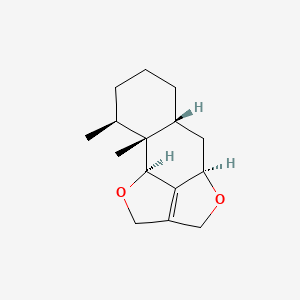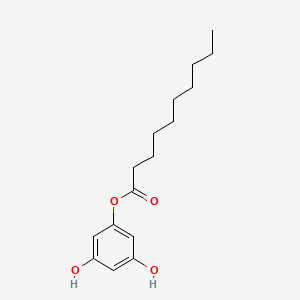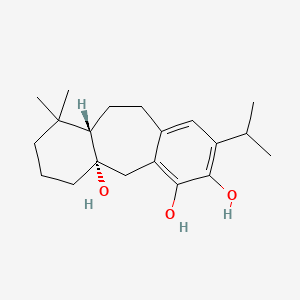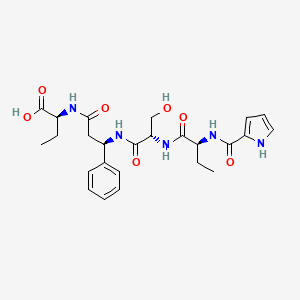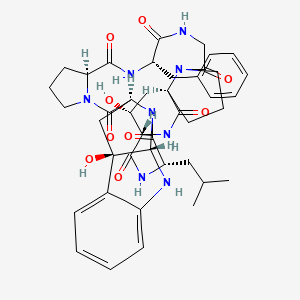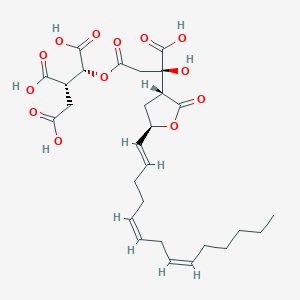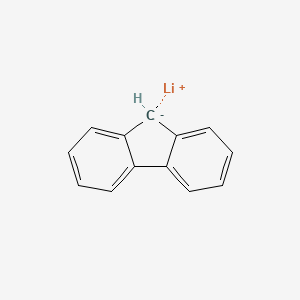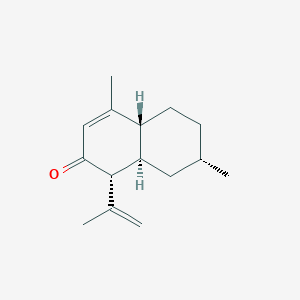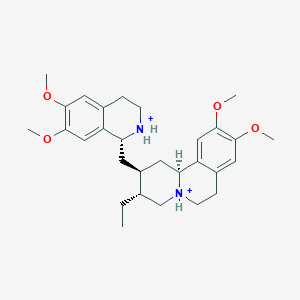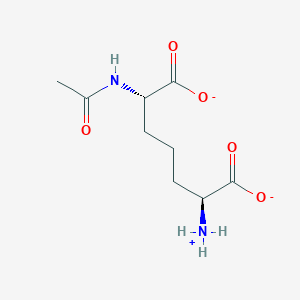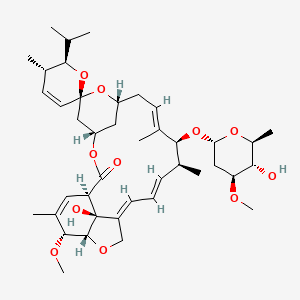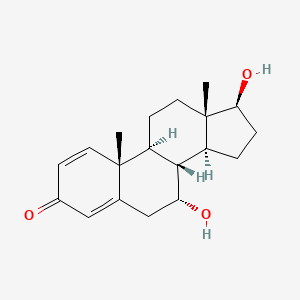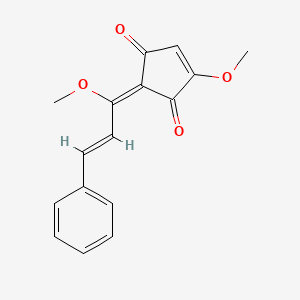
2-(3-Phenyl-1-methoxy-2-propene-1-ylidene)-4-methoxy-4-cyclopentene-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Phenyl-1-methoxy-2-propene-1-ylidene)-4-methoxy-4-cyclopentene-1,3-dione is a natural product found in Lindera erythrocarpa with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-(2-Phenyl-4H-chromen-4-ylidene)-2H-indene-1,3-diones, related to the chemical , have been synthesized using 2-hydroxychalcones, indicating a method for creating related compounds. These compounds show potential in various synthetic applications due to their unique structures and properties (Guha, Samanta, Sepay, & Mallik, 2015).
- An antitumor activity relationship was observed in compounds like 2-arylidene-4-cyclopentene-1,3-diones. This suggests that derivatives of the chemical might possess significant biological activities, warranting further investigation in pharmaceutical research (Inayama, Mamoto, Shibata, & Hirose, 1976).
Potential Applications in Photoluminescence and Photographic Materials
- Structures and photochromic properties of related fulgides, derivatives of the compound , have been explored. These findings suggest applications in photochromic materials and devices, which change color in response to light exposure (Balenko, Makarova, Rybalkin, Shepelenko, Popova, Tkachev, Aldoshin, Metelitsa, Bren, & Minkin, 2010).
Pharmaceutical Research
- The structure and synthesis of derivatives of this chemical have been studied, indicating potential use in developing new pharmaceutical compounds. The research into these structures could lead to the discovery of novel therapeutic agents (Bubbly, Gudennavar, Viswam, & Sudarsanakumar, 2011).
Catalytic and Organic Synthesis Research
- The chemical's derivatives have been used in studies of catalytic reactions, such as asymmetric hydrogenation. This indicates its potential utility in the development of new catalytic processes and organic synthesis methodologies (Toukoniitty, Busygin, Leino, & Murzin, 2004).
Propiedades
Nombre del producto |
2-(3-Phenyl-1-methoxy-2-propene-1-ylidene)-4-methoxy-4-cyclopentene-1,3-dione |
|---|---|
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(2E)-4-methoxy-2-[(E)-1-methoxy-3-phenylprop-2-enylidene]cyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C16H14O4/c1-19-13(9-8-11-6-4-3-5-7-11)15-12(17)10-14(20-2)16(15)18/h3-10H,1-2H3/b9-8+,15-13+ |
Clave InChI |
FITVJPYUOAZKPN-XWMBBDDHSA-N |
SMILES isomérico |
COC1=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\OC)/C1=O |
SMILES |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
SMILES canónico |
COC1=CC(=O)C(=C(C=CC2=CC=CC=C2)OC)C1=O |
Sinónimos |
methyllucidone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



